molecular formula C5H9ClN2S B2591443 2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride CAS No. 17496-22-9

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride

Cat. No.: B2591443
CAS No.: 17496-22-9
M. Wt: 164.65
InChI Key: AAMIRQOBJINRNV-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable component in the synthesis of pharmaceuticals and other biologically active molecules.

Mechanism of Action

Target of Action

The primary targets of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole, a core component of the compound, is known to interact with various proteins and enzymes, such as monomeric sarcosine oxidase, myoglobin, nitric oxide synthase, adenylate kinase 2, mitochondrial, and serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biological processes.

Mode of Action

The exact mode of action of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting that they may interact with their targets in diverse ways .

Biochemical Pathways

The specific biochemical pathways affected by 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole and its derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that the compound may influence various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole, a core component of the compound, is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can participate in reduction reactions, often leading to the formation of dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, involved in various metabolic processes.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

    Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

Uniqueness

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is unique due to the presence of both the imidazole ring and the ethanethiol group. This combination imparts distinct chemical properties, such as the ability to form disulfide bonds and coordinate with metal ions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c8-2-1-5-3-6-4-7-5;/h3-4,8H,1-2H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMIRQOBJINRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCS.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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